![molecular formula C10H16O2 B11913931 1-Oxaspiro[4.6]undecan-2-one CAS No. 41732-91-6](/img/structure/B11913931.png)
1-Oxaspiro[4.6]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.6]undecan-2-one is a chemical compound with the molecular formula C10H16O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1-Oxaspiro[4.6]undecan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions. The reaction typically requires specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Oxaspiro[4.6]undecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Oxaspiro[4.6]undecan-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. In industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Oxaspiro[4.6]undecan-2-one can be compared with other similar spiro compounds, such as 1,5-Dioxaspiro[5.5]undecane-2,4-dione and 1,4,9-Triazaspiro[5.5]undecan-2-one. These compounds share a similar spirocyclic structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical reactivity .
Properties
CAS No. |
41732-91-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-oxaspiro[4.6]undecan-2-one |
InChI |
InChI=1S/C10H16O2/c11-9-5-8-10(12-9)6-3-1-2-4-7-10/h1-8H2 |
InChI Key |
IRLOXNABJNDEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


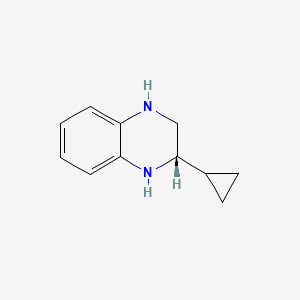

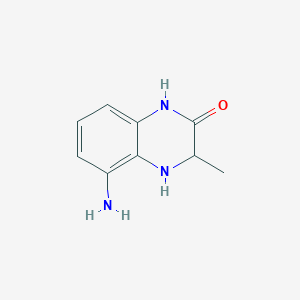

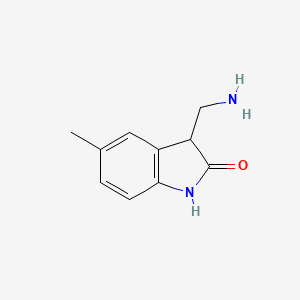
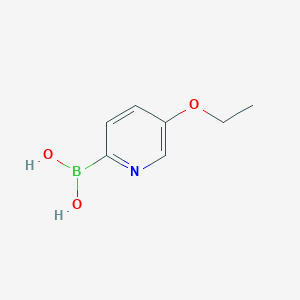
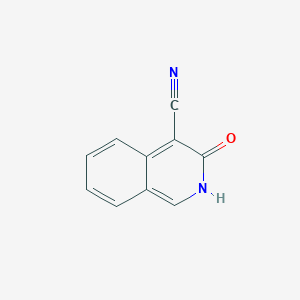
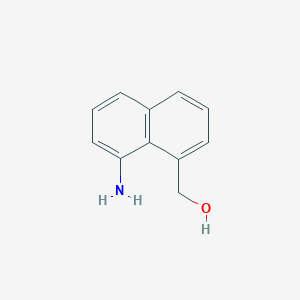
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
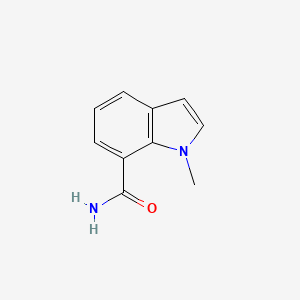
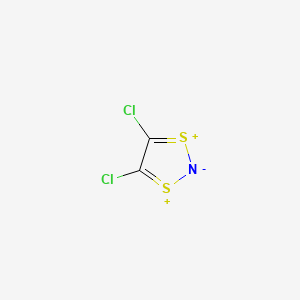
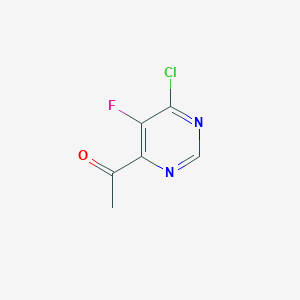
![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)

